2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide
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Overview
Description
2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide: , also known by its CAS number 329778-01-0 , is a chemical compound with the following IUPAC name: 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide . Its molecular weight is approximately 358.37 g/mol.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the reaction of 4-fluorophenylpiperazine with 2-nitrobenzoyl chloride in the presence of a base (such as triethylamine) to form the desired product. The reaction proceeds through nucleophilic substitution at the acyl chloride group, resulting in the formation of the amide bond.
Reaction Conditions::- Reagents :
- Base (e.g., triethylamine)
- Solvent :
- Organic solvent (e.g., dichloromethane)
- Temperature :
- Room temperature or slightly elevated
- Reaction Time :
- Several hours
- Workup :
- Acidification and extraction to isolate the product
Starting Materials:
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate modifications.
Chemical Reactions Analysis
Reactions::
- Nucleophilic Substitution :
- Formation of the amide bond during synthesis
- Reduction :
- Reduction of the nitro group to an amino group (if desired)
- Other Transformations :
- Further functionalization of the piperazine ring or phenyl groups
- Reduction :
- Hydrogen gas with a catalyst (e.g., Pd/C or H2/Ni )
- Functionalization :
- Various reagents (e.g., acyl chlorides , acid anhydrides , or amines )
- The major product is the desired compound itself.
Scientific Research Applications
This compound finds applications in various scientific fields:
- Medicine :
- Potential as an anticonvulsant agent
- Further investigations into its pharmacological properties
- Chemistry :
- Study of its reactivity and selectivity in various reactions
- Biology :
- Exploration of its effects on cellular processes
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways related to its anticonvulsant properties.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.
2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide
Properties
Molecular Formula |
C22H23FN4O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H23FN4O3/c23-16-6-8-18(9-7-16)27-21(29)14-19(22(27)30)26-12-10-25(11-13-26)15-20(28)24-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,24,28) |
InChI Key |
QYGBLUZNTWBPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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